Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate is an organic compound with the molecular formula C17H16O4. It is a methyl ester derivative of a diphenylpropanoic acid, characterized by the presence of methoxy and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-methoxy-2-oxo-3,3-diphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances efficiency and yield while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions further improves the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate involves interactions with various molecular targets. The methoxy and oxo groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s biological activity and its ability to act as a precursor in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the methoxy group.
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate: Contains a hydroxyl group instead of an oxo group.
Methyl 2-methyl-3-oxopropanoate: A simpler ester with a similar oxo group but different substitution pattern.
Uniqueness
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate is unique due to the presence of both methoxy and oxo groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C17H16O4 |
---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
TYPCKZCEGIILQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.